5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that combines elements of pyrrole and pyridine, making it of significant interest in medicinal chemistry and organic synthesis. The compound's unique structural features suggest potential biological activities, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized through various methods, primarily involving bromination and coupling reactions with isopropyl groups. Its chemical structure allows for diverse modifications, which can lead to derivatives with enhanced biological properties.
5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine is classified as a heterocyclic aromatic compound. It is specifically categorized under pyrrole derivatives, which are known for their roles in biological systems and medicinal applications.
The synthesis of 5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:
The reaction conditions are critical for optimizing yield and purity. Typical solvents include tetrahydrofuran and dichloromethane, with temperatures ranging from 0°C to 30°C depending on the specific reaction step. Reaction monitoring can be performed using High-Performance Liquid Chromatography to assess completion and yield.
The molecular formula for 5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine is . The structure features fused pyrrole and pyridine rings, contributing to its planar azaindole skeleton.
5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine can participate in several types of chemical reactions:
Reactions are typically carried out under controlled conditions to ensure selectivity and minimize side products. For instance, substitution reactions may require specific bases or catalysts to facilitate the desired transformations.
The mechanism of action for compounds like 5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine often involves interaction with biological targets such as enzymes or receptors.
Research indicates that such compounds can significantly impact cellular pathways associated with cancer and inflammatory diseases, although specific quantitative data on efficacy would depend on experimental studies .
5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
The 1H-pyrrolo[3,2-b]pyridine core comprises a bicyclic aromatic system featuring an electron-rich pyrrole fused to an electron-deficient pyridine ring. This electronic asymmetry creates a π-deficient system ideal for:
Table 1: Fundamental Physicochemical Properties of 5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine
| Property | Value | Measurement Method |
|---|---|---|
| Molecular Formula | C₁₀H₁₁BrN₂ | — |
| Molecular Weight | 239.11 g/mol | — |
| Density | 1.481 ± 0.06 g/cm³ | Predicted |
| pKa | 13.09 ± 0.40 | Predicted |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 1 | Calculated |
The predicted pKa of 13.09 indicates moderate N-H acidity, facilitating metallation at C2 for further functionalization. The high density (1.481 g/cm³) reflects significant molecular packing efficiency, correlating with enhanced crystalline stability in solid-state formulations [1] [4].
Strategic incorporation of bromine at C5 and an isopropyl group at C3 synergistically enhances the compound’s drug-like properties and target affinity:
Increases lipophilicity (cLogP enhancement ≈ 1.0 unit), improving membrane permeability in cellular assays [1] [9]
Isopropyl Steric Effects:
Table 2: Commercial Availability and Chemical Specifications of Key Suppliers
| Supplier | Purity | Pack Size | Price (USD) | Storage |
|---|---|---|---|---|
| TRC | >95% | 25 mg | $265 | 4°C |
| AK Scientific | >95% | 250 mg | $507.20 | Ambient |
| Chemenu | 95% | 1 g | $842 | −20°C |
| Crysdot | 95+% | 1 g | $892 | −20°C |
| Sigma-Aldrich | 96% | Various | Inquiry-based | 4°C |
Supplier data indicates premium pricing for gram-scale quantities ($842–$892/g), reflecting both synthetic complexity (multistep synthesis) and demand in targeted therapy research. Cold-chain transportation (2–8°C) is recommended by multiple vendors to prevent bromine dissociation or dimerization [1] [3] [4].
This scaffold demonstrates exceptional promise in targeting acetyl-CoA carboxylase 1 (ACC1), a rate-limiting enzyme in de novo lipogenesis upregulated in diverse cancers:
Table 3: Pharmacological Profile of Optimized ACC1 Inhibitors Derived from 5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine
| Parameter | Lead Compound 1a | Optimized Derivative 1c | Unit |
|---|---|---|---|
| ACC1 Enzymatic IC₅₀ | 10,000 | 820 | nM |
| Cellular Activity IC₅₀ | Not reported | 430 | nM |
| Cl (Rat) | >40 | 12 | mL/min/kg |
| Oral Bioavailability | <20 | >60 | % |
| Tumor Growth Inhibition | Not tested | 78 | % |
These derivatives leverage the bromine atom for Suzuki coupling with heteroaryl boronic acids, generating analogs with improved water solubility (e.g., pyridyl derivatives). The isopropyl moiety remains conserved in >90% of active compounds, confirming its critical role in hydrophobic interactions with ACC1’s allosteric domain [2] [9].
Comprehensive Compound Listing
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2